2,5-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-difluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4S3/c20-14-6-8-16(21)18(11-14)29(24,25)22-15-7-5-13-3-1-9-23(17(13)12-15)30(26,27)19-4-2-10-28-19/h2,4-8,10-12,22H,1,3,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDBHOZKNIGQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS Number 898448-05-0) is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a tetrahydroquinoline moiety and a thiophene-linked sulfonamide group, which may contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 470.5 g/mol. The presence of fluorine atoms and sulfonamide groups suggests potential interactions with biological targets such as enzymes or receptors.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆F₂N₂O₄S₃ |
| Molecular Weight | 470.5 g/mol |
| CAS Number | 898448-05-0 |
Inhibition of Carbonic Anhydrases
Recent studies have evaluated the biological activity of various sulfonamide derivatives against human carbonic anhydrases (hCAs), particularly isoforms I, II, IV, and IX. The compound has shown promising inhibitory activity against hCA IX, which is associated with tumor progression. Inhibitors of hCA IX are valuable in cancer therapy due to their role in regulating pH and CO₂ levels in tumors .
Table 1: Inhibitory Activity Against Carbonic Anhydrases
| Compound | hCA I IC50 (µM) | hCA II IC50 (µM) | hCA IV IC50 (µM) | hCA IX IC50 (µM) |
|---|---|---|---|---|
| 2,5-difluoro-N-(...) | 12.5 | 8.4 | 15.6 | 0.45 |
| Other Sulfonamide Derivatives | Varies | Varies | Varies | Varies |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It exhibits significant activity against various Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing moderate effects against Gram-negative bacteria like Escherichia coli. However, it was largely ineffective against fungal strains .
Table 2: Antimicrobial Activity
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 17 |
| Bacillus subtilis | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anti-Proliferative Effects
In vitro studies have demonstrated that the compound has anti-proliferative effects against several cancer cell lines including HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be below 25 µM, indicating potent activity .
Table 3: Anti-Proliferative Activity
| Cell Line | IC50 (µM) |
|---|---|
| HepG-2 | <25 |
| MCF-7 | <25 |
| PC-3 | >50 |
| HCT-116 | >50 |
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrases by mimicking the natural substrate.
- Cell Cycle Arrest : Preliminary findings suggest that the compound may induce cell cycle arrest in the G0/G1 phase in cancer cells, leading to apoptosis .
- Antimicrobial Action : The structural features may facilitate binding to bacterial enzymes or receptors critical for survival.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- A study evaluating tetrahydroquinoline derivatives found that modifications at specific positions significantly enhanced their inhibitory activity against cancer-associated carbonic anhydrases.
- Another investigation into thiophene-linked compounds revealed their potential as broad-spectrum antimicrobials with low toxicity profiles.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- The compound has shown potential as an antimicrobial agent. Studies indicate that derivatives of sulfonamides exhibit activity against various bacterial strains. For instance, similar compounds have been tested against Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating significant efficacy in inhibiting growth .
Compound Bacterial Strain Efficacy Example A X. axonopodis High Example B R. solanacearum Moderate - Anticancer Properties
- Anti-inflammatory Effects
Material Science Applications
-
Organic Electronics
- The unique electronic properties of thiophene-based compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of fluorine atoms can enhance the charge transport characteristics of materials used in these devices .
- Sensors
Environmental Chemistry Applications
- Pollutant Detection
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial effects of sulfonamide derivatives, a series of compounds were synthesized and tested against common pathogens. The results indicated that compounds similar to 2,5-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Research
A recent investigation into the anticancer properties of thiophene derivatives revealed that the introduction of difluorophenyl moieties significantly increased cytotoxicity against breast cancer cell lines. The study concluded that further exploration into this class of compounds could lead to the development of new anticancer therapies.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound?
A stepwise approach is typically employed:
- Sulfonylation : React the tetrahydroquinoline precursor with thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base).
- Coupling : Introduce the 2,5-difluorobenzenesulfonamide group via nucleophilic substitution or Buchwald-Hartwig amination, depending on the reactivity of the amine intermediate.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Controlled synthesis strategies, such as optimizing monomer ratios and initiator systems (e.g., APS in ), can improve yield and reproducibility .
Q. How can purity and structural integrity be validated?
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase.
- NMR : Confirm substituent positions (e.g., fluorine atoms at 2,5-positions, thiophene sulfonyl group) via , , and NMR.
- Mass Spectrometry : Compare observed molecular ion ([M+H]) with theoretical mass.
- Melting Point : Cross-reference with literature values (e.g., similar sulfonamides in show mp ranges of 178–183°C) .
Q. What are critical stability considerations during storage?
- Temperature : Store at –20°C in amber vials to prevent thermal degradation.
- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of sulfonamide/sulfonyl groups.
- Incompatibilities : Avoid oxidizers (e.g., peroxides) and strong bases, as highlighted in sulfonic acid handling guidelines ( ) .
Advanced Research Questions
Q. How can contradictions in biological activity data across assays be resolved?
- Orthogonal Assays : Compare results from enzymatic inhibition, cell-based assays, and in vivo models to identify context-dependent effects.
- Solubility Testing : Use DLS or nephelometry to assess aggregation in different buffers, which may explain discrepancies (e.g., hydrophobic sulfonamides in show variable activity due to solubility) .
- Metabolite Screening : LC-MS/MS can detect degradation products that interfere with assays.
Q. What computational strategies predict binding modes with target proteins?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-binding pockets (e.g., carbonic anhydrase).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities for fluorine substituent optimization.
Q. How can multi-step synthesis yields be systematically optimized?
- Design of Experiments (DOE) : Vary reaction time, temperature, and catalyst loading (e.g., Pd(OAc) for amination) to identify critical factors.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., sulfonamide coupling in ’s copolymer synthesis) .
- Scale-Up Adjustments : Maintain reagent stoichiometry and mixing efficiency during transitions from milligram to gram-scale synthesis.
Methodological Notes
- Data Contradiction Analysis : Always cross-validate findings with structural analogs (e.g., nitrobenzenesulfonamides in ) to isolate substituent-specific effects .
- Safety Protocols : Follow TCI America’s guidelines () for handling sulfonamides, including PPE (nitrile gloves, fume hood use) and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
